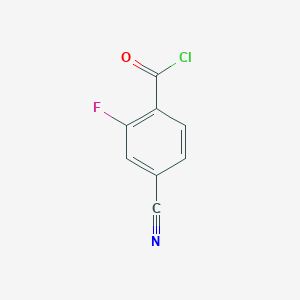

4-Cyano-2-fluorobenzoyl chloride

説明

4-Cyano-2-fluorobenzoyl chloride is a compound with the molecular formula C8H3ClFNO and a molecular weight of 183.57 . It is a white to yellow solid .

Molecular Structure Analysis

The InChI code for 4-Cyano-2-fluorobenzoyl chloride is 1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H . The structure of this compound can also be represented by the linear formula C8H3ClFNO .Chemical Reactions Analysis

4-Cyano-2-fluorobenzoyl chloride can undergo various chemical reactions. For instance, it can participate in Friedel-Crafts acylation reactions .Physical And Chemical Properties Analysis

4-Cyano-2-fluorobenzoyl chloride is a white to yellow solid . It has a molecular weight of 183.57 and a molecular formula of C8H3ClFNO .科学的研究の応用

Organic Synthesis

4-Cyano-2-fluorobenzoyl chloride: is a valuable reagent in organic synthesis. It serves as an acylating agent, introducing the 4-cyano-2-fluorobenzoyl group into various substrates. This compound can facilitate the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . Its reactivity with amines, alcohols, and other nucleophiles makes it a versatile building block for constructing diverse molecular architectures.

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Cyano-2-fluorobenzoyl chloride is used to synthesize intermediates for active pharmaceutical ingredients (APIs). The cyano and fluorobenzoyl moieties are common in many drug molecules, contributing to their biological activity. This compound’s ability to introduce these functional groups efficiently is crucial for the development of new medications .

Agrochemical Production

The compound’s role extends to the agrochemical sector, where it is employed in the synthesis of pesticides and herbicides. The introduction of the cyano and fluorobenzoyl groups can enhance the potency and selectivity of agrochemicals, improving their efficacy in protecting crops from pests and diseases .

Material Science

In material science, 4-Cyano-2-fluorobenzoyl chloride can be used to modify the surface properties of materials. It can be involved in the preparation of polymers with specific characteristics, such as increased resistance to degradation or enhanced thermal stability. The compound’s functional groups can interact with polymer chains, leading to materials with novel properties .

Analytical Chemistry

This compound finds applications in analytical chemistry as a derivatization agent. It can react with various analytes to form derivatives that are more amenable to detection and quantification by chromatographic techniques. This is particularly useful in the analysis of complex mixtures where sensitivity and selectivity are paramount .

Dye and Pigment Industry

4-Cyano-2-fluorobenzoyl chloride: is also used in the synthesis of dyes and pigments. The compound can contribute to the color properties of dyes and enhance their stability against fading. It is instrumental in creating dyes with specific absorption characteristics for use in textiles, inks, and coatings .

Safety and Hazards

4-Cyano-2-fluorobenzoyl chloride is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

作用機序

Target of Action

It is known that benzoyl chloride derivatives, such as 4-cyano-2-fluorobenzoyl chloride, are often used as acylating agents in organic synthesis . They can react with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively .

Mode of Action

4-Cyano-2-fluorobenzoyl chloride, like other benzoyl chlorides, is an acyl chloride. It is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. When it encounters a nucleophile, such as an amine, alcohol, or thiol, it undergoes a nucleophilic acyl substitution reaction . The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, ejecting the chloride ion and forming a new covalent bond with the nucleophile .

Action Environment

The action, efficacy, and stability of 4-Cyano-2-fluorobenzoyl chloride are likely to be influenced by various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactive species, and the specific characteristics of the nucleophile it is reacting with .

特性

IUPAC Name |

4-cyano-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClFNO/c9-8(12)6-2-1-5(4-11)3-7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFOPFHPVDSXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302500 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175596-02-8 | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175596-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)

![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)